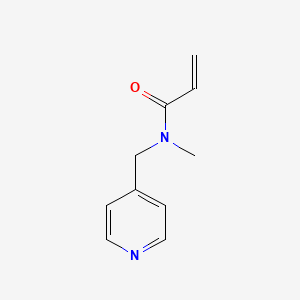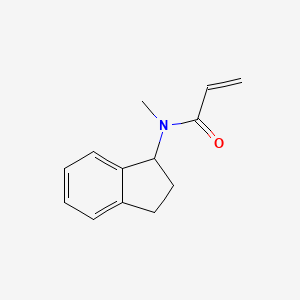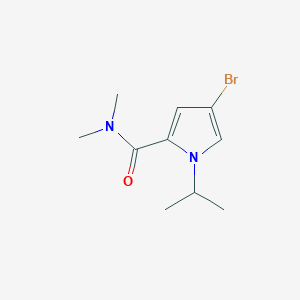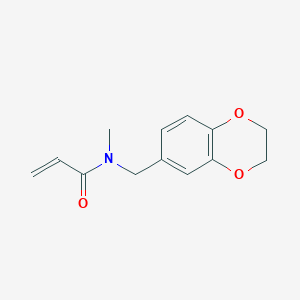![molecular formula C12H14ClNO4S B7556955 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CPMAA, is a chemical compound that belongs to the family of sulfonyl-containing amino acids. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been suggested that 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid may exert its neuroprotective effect through the inhibition of oxidative stress and the activation of the Nrf2/ARE pathway. It has also been reported to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have a good safety profile in animal studies. It does not cause any significant toxicity or adverse effects at therapeutic doses. However, further studies are needed to investigate its long-term safety profile and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its potential therapeutic applications in the field of neuroscience. It has been shown to have a neuroprotective effect against ischemic brain injury and to have anti-inflammatory properties. However, one of the limitations of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its limited availability and high cost, which may hinder its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One of the potential areas of investigation is its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of more efficient and cost-effective synthesis methods for 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. Furthermore, the investigation of the long-term safety profile and potential side effects of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is also warranted.
Conclusion:
In conclusion, 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a promising chemical compound with potential therapeutic applications in the field of neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid for the treatment of neurodegenerative diseases and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 3-chlorobenzenesulfonyl chloride with cyclopropylmethylamine, followed by the addition of sodium hydroxide to the resulting product. The final product is obtained after purification through column chromatography. This method has been reported to yield a high purity product with a good yield.
Applications De Recherche Scientifique
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a neuroprotective effect against ischemic brain injury in animal models. 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been reported to have an anti-inflammatory effect and to inhibit the production of pro-inflammatory cytokines in microglial cells. Furthermore, it has been suggested that 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid may have a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-2-1-3-11(6-10)19(17,18)14(8-12(15)16)7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHASRMQYLLFOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)



![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)




![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)